molecular formula C8H5BrO2 B1275748 7-Bromo-3-benzofuranone CAS No. 519018-52-1

7-Bromo-3-benzofuranone

Cat. No.: B1275748
CAS No.: 519018-52-1
M. Wt: 213.03 g/mol
InChI Key: MGCVLLXCJNKGCS-UHFFFAOYSA-N
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Description

7-Bromo-3-benzofuranone is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Mechanism of Action

Target of Action

Benzofuran derivatives, such as 7-Bromo-3-benzofuranone, have been found to be suitable structures with a wide range of biological and pharmacological applications . They are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The catalytic sites for benzofurans in the target biomolecule are those with at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .

Mode of Action

Benzofuran compounds, in general, interact with their targets and cause changes that result in their biological activities . For example, they can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy .

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, they can be involved in the domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

It is known that the biological activities of benzofuran compounds can be influenced by various factors, including the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-benzofuranone typically involves multi-step reactions. One common method includes the following steps :

  • Potassium carbonate in acetone at 56°C.
  • Potassium tert-butylate in tetrahydrofuran at 20°C for 1 hour.
  • Treatment with hydrochloric acid in water.
  • Further treatment with hydrochloric acid in methanol and water at 100°C.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of reagents, maintaining reaction conditions, and implementing purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-benzofuranone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butylate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

  • Substitution reactions can yield various derivatives depending on the nucleophile used.
  • Reduction of the ketone group forms 7-bromo-3-benzofuranol.
  • Oxidation can lead to the formation of 7-bromo-3-benzofurancarboxylic acid.

Scientific Research Applications

7-Bromo-3-benzofuranone has several applications in scientific research:

Comparison with Similar Compounds

    Benzofuran: The parent compound without the bromine and ketone groups.

    7-Bromo-2-benzofuranone: Similar structure but with the ketone group at a different position.

    3-Benzofuranone: Lacks the bromine atom.

Uniqueness: 7-Bromo-3-benzofuranone is unique due to the presence of both the bromine atom and the ketone group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-bromo-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCVLLXCJNKGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399773
Record name 7-BROMO-3-BENZOFURANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519018-52-1
Record name 7-BROMO-3-BENZOFURANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2,3-dihydro-1-benzofuran-3-one
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